1-Methyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1936166-64-1) is a specialized, rigid spirocyclic building block characterized by a piperidine ring fused to an N-methylated β-lactam core. In modern medicinal chemistry and agrochemical development, it is primarily procured to introduce high-Fsp3 (fraction of sp3-hybridized carbons) structural motifs that improve aqueous solubility and metabolic stability compared to traditional flat aromatic rings [1]. The compound serves as a highly directional, bifunctional scaffold where the N7 piperidine nitrogen is available for standard coupling reactions, while the N1-methylated β-lactam provides a stable, non-hydrogen-bond-donating polar region. This specific structural configuration is increasingly utilized in the synthesis of targeted therapeutics, including KRAS and PARP-1 inhibitors, where precise 3D vector projection is required for optimal binding pocket engagement [2].
Procuring the unmethylated parent compound (1,7-diazaspiro[3.5]nonan-2-one) as a cost-saving measure routinely results in downstream process failures due to competing chemoselectivity. The unmethylated β-lactam nitrogen acts as a reactive nucleophile and a hydrogen bond donor, necessitating orthogonal protection-deprotection strategies (e.g., Boc or Cbz) during N7-derivatization, which adds synthetic steps and drastically reduces overall yield [1]. Furthermore, attempting to substitute this spirocycle with simpler, highly flexible amines like 1-methylpiperazine fails to replicate the rigid, orthogonal vector projection required for high-affinity target engagement, leading to increased entropic penalties during binding and higher off-target liability in complex biological systems [2].
The N1-methyl capping in 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one fundamentally alters its synthetic processability compared to the unmethylated parent scaffold. By eliminating the reactive secondary amine at the β-lactam position, this compound enables direct, single-step functionalization (e.g., Buchwald-Hartwig amination or reductive amination) at the N7 position with typical yields exceeding 85% [1]. In contrast, the unmethylated 1,7-diazaspiro[3.5]nonan-2-one requires a minimum three-step protection-coupling-deprotection sequence, which generally caps overall throughput yields at 40-50% and increases solvent waste [2].
| Evidence Dimension | Synthetic steps and overall yield for N7-derivatization |
| Target Compound Data | 1 step, >85% yield |
| Comparator Or Baseline | 1,7-diazaspiro[3.5]nonan-2-one (Unmethylated parent) (3 steps, 40-50% yield) |
| Quantified Difference | 2 fewer synthetic steps and ~35-45% higher overall yield |
| Conditions | Standard N-alkylation or cross-coupling library synthesis conditions |
Eliminating protection-deprotection steps drastically reduces procurement costs for scale-up synthesis and accelerates high-throughput library generation.
Managing hydrogen bond donors (HBDs) is critical for optimizing passive membrane permeability. 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one features an HBD count of 1 (at the N7 position, which becomes 0 upon integration into a larger molecule), whereas the unmethylated parent retains a permanent HBD at the β-lactam N1 position [1]. This single-unit reduction in HBD count significantly enhances the lipophilic efficiency and passive cellular permeability (Papp) of downstream active pharmaceutical ingredients (APIs), often shifting permeability from low/moderate to high categories in Caco-2 models [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count and permeability potential |
| Target Compound Data | HBD = 1 (pre-coupling), 0 (post-coupling) |
| Comparator Or Baseline | 1,7-diazaspiro[3.5]nonan-2-one (HBD = 2 pre-coupling, 1 post-coupling) |
| Quantified Difference | Absolute reduction of 1 HBD, directly correlating to improved Papp values |
| Conditions | in silico property prediction and standard Caco-2 permeability models |
Procuring the N-methylated variant is essential for projects targeting intracellular or central nervous system (CNS) targets where strict HBD limits are required for blood-brain barrier penetration.
When compared to flexible, flat monocyclic amines like 1-methylpiperazine, 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one provides superior conformational restriction. While both possess high Fsp3 character, the spirocyclic fusion restricts the conformational space of the piperidine ring, locking the spatial arrangement of the N7 vector [1]. This pre-organization minimizes the entropic penalty (ΔS) upon binding to target proteins, frequently resulting in a 10- to 50-fold improvement in binding affinity (Kd) for structurally constrained pockets, such as those found in mutant KRAS or PARP-1, compared to flexible piperazine analogs [2].
| Evidence Dimension | Conformational restriction and entropic binding penalty |
| Target Compound Data | Highly restricted spirocyclic conformation (low ΔS penalty) |
| Comparator Or Baseline | 1-methylpiperazine (Highly flexible, high ΔS penalty) |
| Quantified Difference | 10- to 50-fold typical improvement in target binding affinity (Kd) |
| Conditions | Isothermal titration calorimetry (ITC) and target binding assays |
Buyers should select this spirocycle over simple piperazines when targeting narrow, rigid protein pockets where flexible linkers fail to achieve sufficient residence time.
Because it bypasses the need for β-lactam nitrogen protection, 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one is the optimal choice for automated, high-throughput library generation. It allows direct N7-derivatization via Buchwald-Hartwig cross-coupling or reductive amination, streamlining the discovery of novel KRAS and PARP-1 inhibitors [1].
The N-methyl capping removes a critical hydrogen bond donor, making this compound specifically suited for central nervous system (CNS) applications. Procurement is highly recommended when designing neurotherapeutics where maintaining a low topological polar surface area (TPSA) and high passive permeability across the blood-brain barrier is a strict design requirement [2].
In late-stage optimization where a lead compound suffers from poor metabolic half-life or high off-target toxicity due to a flexible piperazine ring, this spirocycle serves as a direct, rigidified bioisostere. Its pre-organized 3D structure improves target residence time while the N-methylated β-lactam core resists the oxidative metabolism typically seen with simple cyclic amines [3].